
2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antihistaminic Activity
2-(4-Phenylpiperazin-1-yl)quinazolin-4(3H)-one derivatives have been explored for their potential as H1-antihistaminic agents. Research indicates that specific derivatives within this class have shown promising H1-antihistaminic activity in vivo on guinea pigs, offering protection against histamine-induced bronchospasm. Notably, one compound emerged as particularly active, providing significant protection with negligible sedation compared to the reference standard chlorpheniramine maleate, suggesting its potential as a leading molecule for further development into a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2014).
Corrosion Inhibition
Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. The research demonstrated that these compounds provide significant corrosion inhibition efficiency, suggesting their potential application in the development of new corrosion inhibitor platforms (Chen et al., 2021).
Anticonvulsant and CNS Depressant Activities
Studies on novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazolin-4(3H)-one derivatives have shown anticonvulsant, sedative-hypnotic, and CNS depressant activities. These compounds were evaluated in various seizure models in mice and rats, with several demonstrating significant activity. This research suggests the therapeutic potential of these compounds for conditions requiring CNS depressant and anticonvulsant effects (Jatav et al., 2008).
Antibacterial Activity
Quinazolin-4(3H)-one derivatives have also been designed and synthesized with potential antibacterial properties. The in vitro evaluation against a variety of Gram-positive and Gram-negative bacteria revealed profound antimicrobial activity, highlighting their potential as antibacterial agents (Sharma et al., 2012).
Antiviral Activities
The exploration of 2,3-disubstituted quinazolin-4(3H)-ones for antiviral activity against a range of respiratory and biodefense viruses has yielded promising results. Certain compounds demonstrated significant inhibition of virus replication, particularly against avian influenza (H5N1) virus, offering a basis for the development of novel antiviral agents (Selvam et al., 2007).
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYIGGMFXJBHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

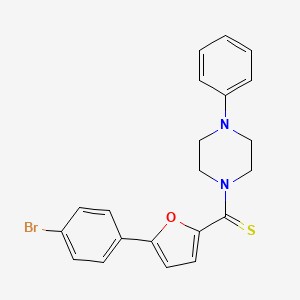
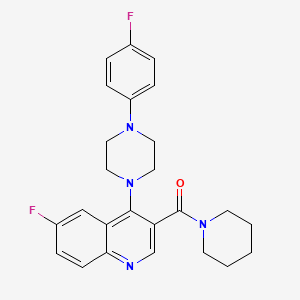
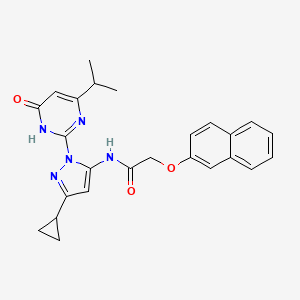
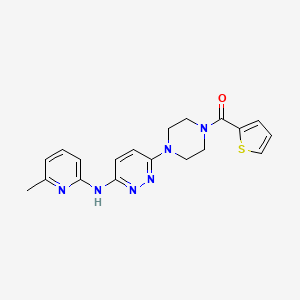
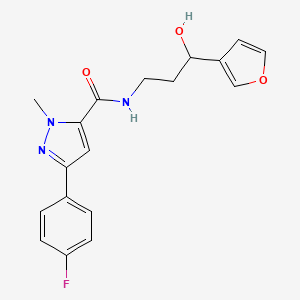

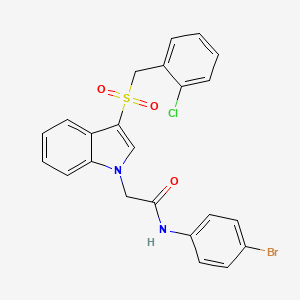

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)


![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)
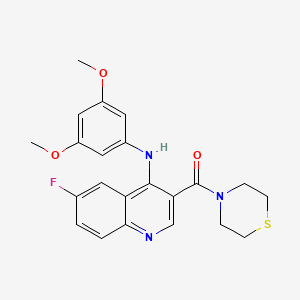
![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)